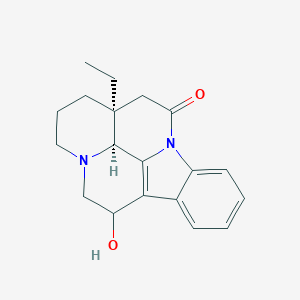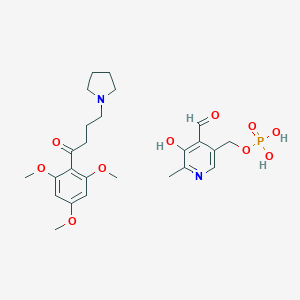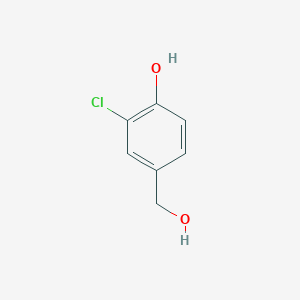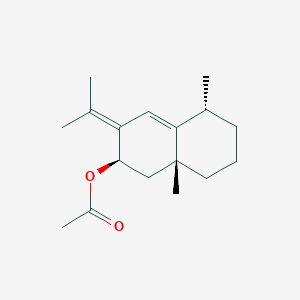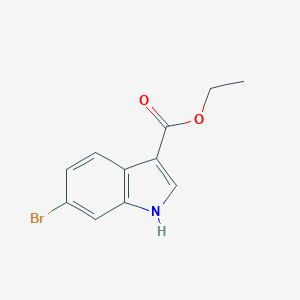
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)” is also known as Lanthanum Strontium Cobaltite (LSC). It is used for fuel cell cathode applications and is usually in ratios of La0.6Sr0.4CoO3 or La0.8Sr0.2CoO3 . This compound exhibits diverse properties and holds immense potential for scientific research, enabling advancements in fields like catalysis, energy storage, and magnetic materials.
Synthesis Analysis
Lanthanum Strontium Cobaltite (LSC) is synthesized by the chemical co-precipitation method . The process involves decorating SrCO3 nanoparticles using the infiltration method .Molecular Structure Analysis
The structure of LSC is a simple cubic perovskite structure with a symmetric BO6 octahedral network . The 3D bond valence sum calculation of the LSCF2882 structure suggests a reduction in oxygen ion conduction barrier energy .Chemical Reactions Analysis
LSC is a highly active bifunctional catalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in solid-oxide fuel cells (SOCs) . The oxygen surface exchange (kchem) and diffusion (Dchem) coefficients of LSCF2882 determined by electrical conductivity relaxation are consistently remarkably higher by >2 and 20 times compared to those of LSCF6428 at 700 °C .Physical And Chemical Properties Analysis
LSC is a black powder with a molecular weight of 235.58 and a melting point of >400 °C . The crystallite size of nanoparticles was examined in the range of 21–25 nm .Aplicaciones Científicas De Investigación
Solid Oxide Fuel Cells (SOFCs)
LSCO is widely used as a cathode material in SOFCs due to its high electrical conductivity and excellent catalytic properties for oxygen reduction reactions . The addition of nickel oxide (NiO) to LSCO has been shown to enhance its electrochemical performance, reducing the area-specific resistance and increasing power density . This makes LSCO-based cathodes highly efficient for energy conversion in SOFCs operating at intermediate temperatures.
Oxygen Monitors
The unique ability of LSCO to reversibly reduce itself at moderate partial pressures of oxygen allows it to be used in oxygen monitors . These devices can detect and measure oxygen levels in various environments, which is crucial for maintaining safety in industrial processes and ensuring the correct atmosphere in medical applications.
Gas-Separation Membranes
LSCO exhibits mixed ionic-electronic conduction, which is beneficial for high-temperature gas-separation membranes . These membranes can separate oxygen from other gases, such as nitrogen, making them useful for applications like oxygen enrichment and syngas production.
Magnetic Materials
The perovskite-type magnetic material properties of LSCO make it suitable for applications in magnetic materials . Doping LSCO with strontium transforms it from a nonmagnetic semiconductor to a ferromagnetic metal, which can be utilized in designing nanomagnets and studying magnetic transitions .
Catalysis
Due to its high catalytic activities for oxygen reduction, LSCO is explored for use in catalysis . It can serve as a catalyst in chemical reactions that involve oxygen, such as oxidation processes, which are fundamental in the chemical industry.
Thermal and Chemical Stability
LSCO’s high thermal and chemical stability, along with its low difference in thermal expansion coefficient, make it an ideal material for components that must withstand high temperatures and corrosive environments . This property is particularly valuable in the manufacturing of heat-resistant coatings and components in thermal barrier systems.
Mecanismo De Acción
Direcciones Futuras
The reversible SOCs with LSCF2882 oxygen electrodes greatly outperform LSCF6428 cells in both fuel cell and electrolysis mode at 800 °C, with excellent reversible cycling stability . This suggests that LSCF2882 is a promising candidate as a bifunctional oxygen electrode for high-performance reversible SOCs at reduced temperatures .
Propiedades
IUPAC Name |
distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWIUWYKHBAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2La2O7Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

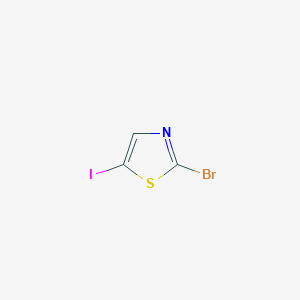

![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)


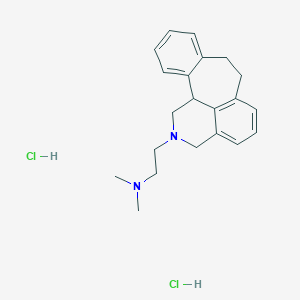
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
